molecular formula C16H14O2S B2645176 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid CAS No. 331852-10-9

2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid

Cat. No.: B2645176
CAS No.: 331852-10-9
M. Wt: 270.35
InChI Key: NCAHUDCGYUCRIA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2E)-3-Phenylprop-2-en-1-yl]thio}benzoic acid is an organic compound with the molecular formula C16H14O2S It is characterized by the presence of a benzoic acid moiety linked to a phenylprop-2-en-1-yl group via a sulfur atom

Scientific Research Applications

2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylprop-2-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

  • 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}acetic acid
  • 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}propanoic acid

Comparison: Compared to its analogs, 2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid is unique due to the presence of the benzoic acid moiety, which can undergo additional chemical modifications

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAHUDCGYUCRIA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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